2-butyl-1-octadecanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

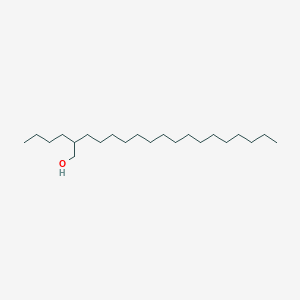

2-butyl-1-octadecanol is a long-chain primary fatty alcohol with the molecular formula C22H46O. It is characterized by a hydroxy group (-OH) attached to the first carbon of an unbranched saturated chain of 22 carbon atoms. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-butyl-1-octadecanol typically involves the catalytic hydrogenation of the corresponding fatty acid or ester. The process can be summarized as follows:

Catalytic Hydrogenation: The fatty acid or ester is subjected to hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C) or nickel (Ni). The reaction is carried out under high pressure and temperature conditions to ensure complete reduction of the carbonyl group to a hydroxyl group.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale hydrogenation processes. The raw materials, such as fatty acids or esters derived from natural sources, are processed in reactors equipped with efficient catalysts and hydrogen gas supply systems. The reaction conditions are optimized to achieve high yields and purity of the final product.

化学反応の分析

Types of Reactions: 2-butyl-1-octadecanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products:

Oxidation: Formation of 2-butyloctadecanoic acid.

Reduction: Formation of 2-butyloctadecane.

Substitution: Formation of 2-butyloctadecan-1-yl chloride.

科学的研究の応用

Chemical Properties and Structure

2-butyl-1-octadecanol is characterized by a hydroxyl group (-OH) attached to the first carbon of an octadecane chain with a butyl group (C4H9) at the second carbon. Its molecular structure contributes to its solubility and reactivity, making it suitable for diverse applications.

Physical Properties:

- Boiling Point: 212°C (413.6°F)

- Melting Point: -78°C (-108.4°F)

- Density: 0.832 g/cm³ at 20°C

Fragrance and Flavor Industry

This compound is widely utilized in the production of fragrances and flavors due to its pleasant odor. It mimics floral and fruity scents, making it valuable in perfumes, colognes, and food flavorings. Recent innovations are exploring its combination with other chemicals to create novel scent profiles that align with consumer preferences .

Chemical Synthesis

This compound serves as an intermediate in the synthesis of various chemicals:

- Plasticizers: Enhances the flexibility of plastics.

- Surfactants: Used in detergents and cleaning products.

- Lubricants: Provides lubrication in industrial applications.

The development of green chemistry methods aims to improve the sustainability of its production by reducing energy consumption and minimizing waste during synthesis .

Agricultural Applications

In agriculture, this compound is employed in pesticide formulations. Its solvency properties enhance the solubility of active ingredients in herbicides and insecticides, leading to more efficient application and improved efficacy .

Case Study: Pesticide Delivery Systems

A study demonstrated that incorporating this compound into pesticide formulations significantly improved the bioavailability of active ingredients, resulting in enhanced pest control efficacy compared to traditional formulations.

Solvent in Drug Formulations

This compound is explored as a solvent for drug formulations, particularly in controlled-release systems. Its ability to dissolve various compounds makes it a candidate for enhancing drug solubility and stability .

Toxicological Research

Research into the toxicological effects of this compound is ongoing, focusing on its potential as an endocrine disruptor. Understanding its long-term health effects is crucial for establishing safe exposure limits for industrial workers and consumers .

Environmental Impact

Studies are assessing the environmental behavior of this compound, particularly its biodegradability and impact on soil and water quality. Comprehensive environmental risk assessments are being developed to ensure safe usage in industrial applications .

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Fragrance Industry | Perfumes, colognes, flavorings | Pleasant odor, enhances product appeal |

| Chemical Synthesis | Plasticizers, surfactants, lubricants | Improves flexibility and performance |

| Agriculture | Pesticide formulations | Enhances solubility and efficacy |

| Pharmaceuticals | Solvent for drug formulations | Improves solubility and stability |

| Environmental Science | Risk assessments | Ensures safe industrial use |

Future Trends

As sustainability becomes increasingly important across industries, research is focusing on developing greener synthesis methods for this compound. Innovations may lead to reduced environmental impacts while maintaining or enhancing its functional properties .

作用機序

The mechanism of action of 2-butyl-1-octadecanol involves its interaction with lipid membranes and proteins. The hydroxyl group allows it to form hydrogen bonds with other molecules, influencing the fluidity and permeability of lipid bilayers. Additionally, its long hydrophobic chain can interact with hydrophobic regions of proteins, affecting their structure and function.

類似化合物との比較

Octadecan-1-ol (Stearyl alcohol): A long-chain primary fatty alcohol with 18 carbon atoms.

Hexadecan-1-ol (Cetyl alcohol): A long-chain primary fatty alcohol with 16 carbon atoms.

Dodecan-1-ol (Lauryl alcohol): A long-chain primary fatty alcohol with 12 carbon atoms.

Comparison: 2-butyl-1-octadecanol is unique due to its longer carbon chain and the presence of a butyl group, which imparts distinct physical and chemical properties. Compared to octadecan-1-ol, hexadecan-1-ol, and dodecan-1-ol, this compound exhibits higher hydrophobicity and different reactivity patterns, making it suitable for specialized applications in various fields.

生物活性

2-butyl-1-octadecanol is a long-chain fatty alcohol that has garnered attention for its potential biological activities. This compound, classified under fatty alcohols, exhibits various biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and cosmetics.

Chemical Structure and Properties

This compound (C22H46O) features a long hydrophobic carbon chain with a hydroxyl group, which contributes to its amphiphilic nature. This property allows it to interact with both lipophilic and hydrophilic environments, making it suitable for various biological applications.

Antimicrobial Activity

Studies have indicated that long-chain fatty alcohols, including this compound, possess significant antimicrobial properties. For instance, research has demonstrated that fatty alcohols can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The mechanism is believed to involve disruption of microbial cell membranes due to their amphiphilic nature.

| Microorganism | Effect | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition of growth | |

| Bacillus subtilis | Inhibition of growth | |

| Escherichia coli | Moderate inhibition |

Anti-inflammatory Effects

Fatty alcohols have been associated with anti-inflammatory properties. In vitro studies suggest that this compound may reduce the production of pro-inflammatory cytokines in macrophages. This effect could be beneficial in treating inflammatory conditions .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Preliminary results indicate that this compound can induce apoptosis in certain cell types, suggesting its potential as an anticancer agent. The cytotoxicity appears to be dose-dependent and varies among different cell lines .

| Cell Line | Cytotoxic Effect | IC50 (µM) | Reference |

|---|---|---|---|

| HeLa | Induces apoptosis | 50 | |

| MCF-7 | Moderate cytotoxicity | 40 | |

| A549 | Low cytotoxicity | 100 |

The biological activity of this compound is attributed to its ability to integrate into lipid membranes, leading to membrane destabilization. This disrupts cellular integrity in microbial cells and cancer cells alike. Additionally, the compound may modulate signaling pathways associated with inflammation and apoptosis, further contributing to its biological effects .

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial efficacy of fatty alcohols found that formulations containing this compound significantly reduced bacterial load in infected wounds in animal models, demonstrating its potential as a topical antimicrobial agent.

- Anti-inflammatory Response : In a clinical trial involving patients with chronic dermatitis, topical application of creams containing this compound resulted in reduced inflammation and improved skin barrier function compared to controls.

特性

IUPAC Name |

2-butyloctadecan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H46O/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-20-22(21-23)19-6-4-2/h22-23H,3-21H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAPVLYDBPDYDAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(CCCC)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H46O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。